molecular formula C9H18N2O2S B13385018 (R)-4-Aminomethylthiazolidine-3-carboxylic acid tert-butyl ester

(R)-4-Aminomethylthiazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B13385018
M. Wt: 218.32 g/mol
InChI Key: XRUIGLRQDKZXKJ-UHFFFAOYSA-N
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Description

(R)-4-Aminomethylthiazolidine-3-carboxylic acid tert-butyl ester (AMT-B) is a chiral thiazolidine-derived compound with a tert-butyl ester group at the 3-carboxylic acid position and an aminomethyl substituent at the 4-position of the heterocyclic ring. Its stereochemical configuration (R-enantiomer) and structural features make it a versatile building block in drug discovery, particularly for synthesizing pharmaceuticals, studying enzyme mechanisms, and developing drug delivery systems . The thiazolidine core, containing a sulfur atom, contributes to its unique electronic and steric properties, enabling interactions with biological targets such as enzymes or proteins.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,4-6,10H2,1-3H3

InChI Key

XRUIGLRQDKZXKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1CN

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Amino Acid Derivatives

Step 1: Preparation of the Precursors

  • Starting with L-4-aminomethylthiazolidine-3-carboxylic acid or its derivatives, which can be obtained through amino acid synthesis routes involving thiazolidine ring formation.
  • The amino acid is protected at the carboxyl group with a tert-butyl ester, typically via esterification with tert-butanol derivatives under acidic conditions.

Step 2: Esterification to Form the Tert-Butyl Ester

  • The carboxylic acid is reacted with tert-butanol in the presence of a strong acid catalyst such as triflic acid or acid anhydrides .
  • Alternatively, reaction with isobutylene in the presence of an acid catalyst (e.g., sulfuric acid or triflic acid) can effect direct tert-butyl ester formation, as described in patent US4921999A .

Step 3: Stereoselective Cyclization

  • The amino group reacts with suitable aldehyde or ketone intermediates to form the thiazolidine ring.
  • Cyclization conditions involve controlled temperature and pH to favor the (R)-enantiomer, often using chiral auxiliaries or stereoselective catalysts.

Specific Protocols from Patent CN103787971A and Related Literature

  • The patent CN103787971A describes a method where methyl vinyl ketone reacts with a protected piperidine derivative to generate key intermediates, which can be adapted for thiazolidine synthesis.
  • The process involves:

    • Addition of methyl vinyl ketone to amino precursors in tetrahydrofuran (THF) at low temperatures.
    • Base-mediated cyclization using potassium hydroxide.
    • Purification via chromatography and grinding in hexane to isolate the tert-butyl ester.
  • The overall yield is high, with minimal by-products and no irritating odors, suitable for pharmaceutical applications.

Alternative Synthesis via Isobutylene Addition

  • As per patent US4921999A , tert-butyl esters can be synthesized by:
Carboxylic acid + Isobutylene + Triflic acid → Tert-butyl ester
  • The process involves:

    • Reacting the free acid or amino acid derivative with excess isobutylene under atmospheric pressure.
    • Catalytic addition facilitated by triflic acid (1-10% by weight).
    • Post-reaction purification through recrystallization or distillation.

Synthesis of the (R)-Enantiomer

  • Enantioselectivity is achieved through chiral starting materials or chiral catalysts during cyclization.
  • Use of chiral auxiliaries or enantioselective catalysts during the formation of the amino acid or thiazolidine ring ensures the (R)-configuration.

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Purpose References
1 Amino acid precursor + tert-butanol, acid catalyst Esterification Patent CN103787971A, US4921999A
2 Methyl vinyl ketone + protected amino precursor + base (KOH) in THF Cyclization to form thiazolidine ring Patent CN103787971A
3 Chiral catalysts or chiral starting materials Enantiomeric control Literature review, patent disclosures
4 Purification via chromatography, recrystallization Purity and yield enhancement Patent CN103787971A,

Research Findings and Optimization Strategies

  • Yield Optimization: Use of anhydrous solvents and controlled low temperatures during esterification and cyclization steps improves yield and stereoselectivity.
  • Stereochemical Control: Chiral auxiliaries or catalysts such as chiral Lewis acids can favor the (R)-enantiomer, as demonstrated in related amino acid syntheses.
  • Purification: Chromatographic techniques, including column chromatography with silica gel and recrystallization in hexane or ethyl acetate, are effective for isolating high-purity product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate group can act as a nucleophile or electrophile in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare AMT-B with structurally related tert-butyl esters and heterocyclic compounds based on functional groups, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Applications Safety Profile References
(R)-4-Aminomethylthiazolidine-3-carboxylic acid tert-butyl ester (AMT-B) Thiazolidine (S) Tert-butyl ester, aminomethyl Chiral synthon in drug discovery; enzyme mechanism studies; protein modulation Not explicitly reported
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine (N) Tert-butyl ester, iodomethyl Intermediate in organic synthesis; cross-coupling reactions Skin/eye irritant; respiratory hazard
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane Tert-butyl ester, amino R&D applications (specifics not detailed) Hazardous; requires protective gear
(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester Oxazolidine (O) Tert-butyl ester, hydroxymethyl Chiral auxiliary in asymmetric synthesis Limited safety data

Key Findings:

This may improve binding to metal ions or enzymes . Pyrrolidine and Cyclobutane: Pyrrolidine (5-membered) and cyclobutane (4-membered) rings offer distinct steric constraints. The iodomethyl group in the pyrrolidine derivative facilitates halogen-based reactivity, such as Suzuki coupling .

Functional Group Impact: Aminomethyl vs. Hydroxymethyl: AMT-B’s aminomethyl group enables nucleophilic reactions (e.g., amide bond formation), while the hydroxymethyl group in oxazolidine derivatives is better suited for esterification or oxidation . Tert-Butyl Ester Stability: All compounds feature a tert-butyl ester, which provides steric protection against hydrolysis. However, thermal decomposition pathways vary. For example, acrylate-based tert-butyl esters (e.g., A20 polymer) undergo cleavage to release isobutene, while methacrylates (e.g., MA20) exhibit oxidative degradation .

Applications :

  • AMT-B is primarily used in drug discovery and biochemistry due to its chiral purity and protein-modulating capabilities .
  • The iodomethyl-pyrrolidine derivative is leveraged in cross-coupling reactions for complex molecule synthesis .
  • Oxazolidine derivatives serve as chiral auxiliaries in asymmetric synthesis .

The iodomethyl-pyrrolidine compound poses specific hazards (skin/eye irritation, respiratory risks), necessitating stringent protective measures .

Research Implications

  • Drug Development : AMT-B’s chiral thiazolidine scaffold is advantageous for designing protease inhibitors or receptor ligands, contrasting with oxazolidine-based auxiliaries used in stereoselective synthesis .
  • Thermal Stability : Insights from polymer studies () suggest that AMT-B’s thiazolidine-tert-butyl ester system may exhibit intermediate thermal stability compared to acrylate/methacrylate derivatives.
  • Safety Optimization : The cyclobutane and pyrrolidine analogues highlight the need for tailored safety protocols when scaling up synthesis involving reactive substituents (e.g., iodine) .

Biological Activity

(R)-4-Aminomethylthiazolidine-3-carboxylic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic processes. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C_{11}H_{18}N_{2}O_{2}S
  • Molecular Weight : Approximately 218.32 g/mol
  • Structure : The compound features a thiazolidine ring, which is significant in various biological processes, particularly in amino acid metabolism. The tert-butyl ester group enhances its solubility and reactivity, making it a valuable derivative in synthetic organic chemistry and pharmaceutical applications .

Research indicates that this compound may interact with several biological pathways:

  • Amino Acid Metabolism : The thiazolidine structure is involved in amino acid metabolism, which can influence various physiological processes.
  • Xanthine Oxidase Inhibition : Similar compounds have shown xanthine oxidase inhibitory activity, which is relevant for conditions such as gout and oxidative stress .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Growth Inhibition : Compounds with similar structures have demonstrated efficacy in inhibiting the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These compounds were found to be as effective as well-known treatments like tamoxifen and olaparib .
  • Selectivity : Importantly, these compounds did not inhibit the growth of nonmalignant MCF-10A breast cells, suggesting a degree of selectivity that could minimize side effects .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems:

  • Tissue Distribution : Studies indicate good tissue distribution with moderate exposure to the brain and a half-life of approximately 0.74 hours, indicating potential for effective therapeutic application .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameSimilarity FeaturesUnique Aspects
2-Aminothiazolidine-4-carboxylic acidContains thiazolidine ring; amino groupLacks tert-butyl ester functionality
Thiazolidine-4-carboxylic acidSimilar core structure; carboxylic acidNo amino group; simpler structure
(S)-4-Aminomethylthiazolidine-3-carboxylic acidEnantiomer of target compoundDifferent stereochemistry affecting activity

This table illustrates how variations in structure can impact biological activity and chemical reactivity, highlighting the significance of the tert-butyl ester group in enhancing solubility and reactivity .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • In Vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell growth comparable to established anticancer drugs .
  • Mechanistic Insights : Molecular docking studies have been employed to understand how these compounds interact with target enzymes like xanthine oxidase, providing insights into their potential therapeutic mechanisms .

Q & A

Q. What are the primary applications of (R)-4-aminomethylthiazolidine-3-carboxylic acid tert-butyl ester in drug discovery and biochemistry?

This compound serves as a chiral building block for synthesizing small molecules, including pharmaceuticals, due to its stereochemical stability. It is also used to study enzyme-substrate interactions, peptide synthesis methodologies, and protein structure-function relationships. Researchers leverage its tert-butyl ester group for protection during multi-step syntheses, ensuring stability under basic or nucleophilic conditions .

Q. How is the tert-butyl ester group advantageous in synthetic chemistry for this compound?

The tert-butyl ester acts as a robust protecting group for carboxylic acids, offering resistance to nucleophiles and reducing agents. Its stability allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling controlled functionalization of intermediates. This is critical in peptide synthesis and drug candidate optimization .

Q. What experimental methods are recommended for synthesizing this compound?

A common approach involves reacting the parent carboxylic acid with tert-butanol or tert-butyl acetate in the presence of an acid catalyst (e.g., H₂SO₄ or bis(trifluoromethanesulfonyl)imide). Solubility challenges with amino acid precursors can be mitigated using fluorinated acids (e.g., TFA) to form soluble salts, enhancing reaction efficiency .

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

The (R)-configuration ensures enantioselective binding to proteins, mediated by hydrogen bonding (e.g., amine and carbonyl groups) and hydrophobic interactions with nonpolar residues. This stereospecificity is critical for modulating enzyme activity or receptor signaling in drug development studies .

Advanced Research Questions

Q. How can researchers optimize the tert-butylation of insoluble amino acid precursors for this compound?

To address solubility limitations, fluorinated acids (e.g., TFA) or hydrophobic salts (e.g., diphenyl phosphate) can solubilize free amino acids in organic solvents like tert-butyl acetate. Catalytic amounts of strong acids (e.g., HClO₄) accelerate tert-butyl cation formation, though safety protocols for hazardous reagents are essential .

Q. What strategies resolve contradictions in enzyme inhibition data involving this compound?

Discrepancies may arise from competing binding modes or solvent effects. Use orthogonal assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to validate interactions. Molecular dynamics simulations can further clarify binding conformations and kinetics .

Q. How can advanced analytical techniques characterize stereochemical purity during synthesis?

Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases provides high-resolution separation of enantiomers. X-ray crystallography or NOESY NMR confirms absolute configuration and spatial arrangement, critical for reproducibility in pharmacological studies .

Q. What methodologies enable the study of this compound’s role in peptide backbone modification?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies allows site-specific incorporation. Post-synthetic modifications (e.g., deprotection with TFA, followed by coupling reactions) enable structural diversification. MS/MS and circular dichroism validate peptide integrity and conformational changes .

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